sali tetraorganoarsenio

Tetraorganosulfurium salts, commonly referred to as tetraorganosulfonium salts, are a class of chemical compounds with the general formula [RS]4+X−, where R represents an organic group and X is a negatively charged counterion such as PF6− or OTf−. These salts exhibit unique reactivity due to their positively charged sulfur center, making them versatile reagents in organic synthesis. They are often used for activating organosulfur compounds, facilitating various transformations including alkylation, arylation, and sulfuration reactions. The use of tetraorganosulfonium salts allows chemists to explore novel reaction pathways with high functional group tolerance and good yields, making them indispensable tools in synthetic chemistry.

These reagents are typically prepared by reacting organothiol derivatives with Lewis acids or through direct synthesis from organosulfinic compounds. Due to their stability under a wide range of conditions, they offer significant advantages over traditional sulfur-based reagents in terms of operational simplicity and product purity. The ability to selectively activate and transform organosulfur functionalities makes tetraorganosulfonium salts valuable assets for both academic research and industrial applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

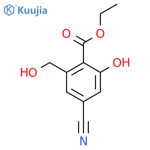

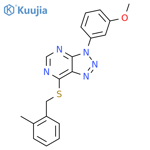

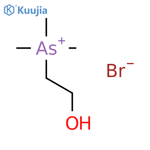

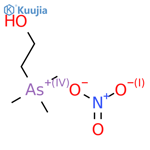

|

Arsenobetaine Bromide | 71642-15-4 | C5H12AsBrO2 |

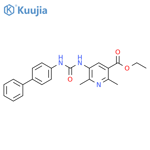

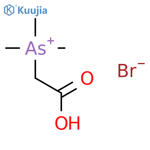

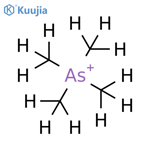

|

Tetramethyl Arsonium Iodide | 5814-20-0 | C4H12AsI |

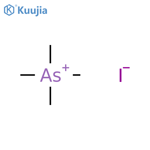

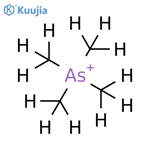

|

Bromide-Tetramethylarsonium(1+) | 69755-45-9 | C4H12AsBr |

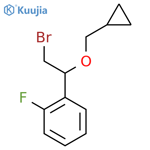

|

Arsenocholine Bromide | 71802-31-8 | C5H14AsBrO |

|

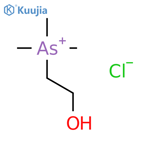

Arsonium, (2-hydroxyethyl)trimethyl-, chloride | 84796-08-7 | C5H14AsClO |

|

Bromide-Tetramethylarsonium(1+) | 5814-22-2 | C4H12AsCl |

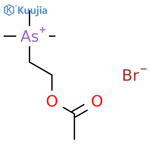

|

Arsonium, [2-(acetyloxy)ethyl]trimethyl-, bromide | 51860-39-0 | C7H16AsBrO2 |

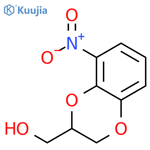

|

(2-Hydroxyethyl)trimethylarsonium(1+); Nitrate | 115195-57-8 | C5H14AsNO4 |

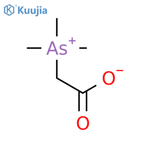

|

Arsonium,(carboxymethyl)trimethyl-, inner salt | 64436-13-1 | C5H11AsO2 |

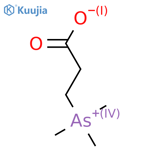

|

2-(trimethylarsonio)propanoate | 117929-08-5 | C6H13AsO2 |

Letteratura correlata

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

Fornitori consigliati

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati